5-Bromo-8-methylimidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-8-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-2-3-7(9)11-5-4-10-8(6)11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJOYISGHIDELA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N2C1=NC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Imidazo 1,2 a Pyridine Derivatives, with Emphasis on 5 Bromo 8 Methylimidazo 1,2 a Pyridine
Overview of General Imidazo[1,2-a]pyridine (B132010) Synthesis Strategies
The construction of the imidazo[1,2-a]pyridine ring system is typically achieved through the formation of the five-membered imidazole (B134444) ring onto a pre-existing pyridine (B92270) structure. The primary strategies involve condensation reactions, cyclizations, and rearrangements.
Condensation reactions are among the most fundamental and widely employed methods for synthesizing imidazo[1,2-a]pyridines. These reactions typically involve the formation of one or more C-N bonds to close the imidazole ring.
One of the most traditional and reliable methods for the synthesis of imidazo[1,2-a]pyridines is the condensation of a 2-aminopyridine (B139424) derivative with an α-halogenocarbonyl compound, such as an α-haloketone or α-haloaldehyde. researchgate.netmdpi.com This reaction, a variation of the Tschitschibabin reaction, proceeds via initial N-alkylation of the endocyclic nitrogen of the 2-aminopyridine, followed by an intramolecular condensation between the newly introduced carbonyl function and the exocyclic amino group, culminating in cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring. bio-conferences.orgacs.org
For the specific synthesis of 5-Bromo-8-methylimidazo[1,2-a]pyridine , the logical starting materials would be 3-Bromo-6-methylpyridin-2-amine and a suitable α-halogenocarbonyl compound like chloroacetaldehyde (B151913) or bromoacetaldehyde .
Various conditions have been developed to optimize this transformation. While early methods required high temperatures, subsequent modifications have introduced bases like sodium bicarbonate to facilitate the reaction under milder conditions. researchgate.net Modern approaches have further refined the process, employing catalysts such as neutral alumina (B75360) or even proceeding under catalyst-free and solvent-free conditions at moderate temperatures (e.g., 60°C). bio-conferences.orgresearchgate.net Microwave irradiation has also been successfully used to accelerate the reaction, significantly reducing reaction times and often improving yields. bio-conferences.orgresearchgate.net
| 2-Aminopyridine Derivative | α-Haloketone | Conditions | Yield | Reference |
|---|---|---|---|---|
| 2-Aminopyridine | Bromoacetaldehyde | Sealed tube, 150-200°C | Modest | bio-conferences.org |
| 2-Aminopyridines | α-Bromo/chloroketones | Catalyst-free, Solvent-free, 60°C | Good to Excellent | bio-conferences.org |
| 6-bromo-2-aminopyridine | 2-bromo-1-(3,4-dichlorophenyl)ethan-1-one | Microwave irradiation | High | bio-conferences.org |
| 2-Aminopyridines | α-Bromoacetone derivatives | Water, 70°C, Catalyst-free | Good to Excellent | researchgate.net |
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, offer a highly efficient and atom-economical route to complex molecules like imidazo[1,2-a]pyridines. acs.orgresearchgate.net The most prominent MCR for this scaffold is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction. mdpi.comresearchgate.net
In the GBB reaction, a 2-aminopyridine, an aldehyde, and an isocyanide are condensed in the presence of a Lewis or Brønsted acid catalyst (e.g., scandium triflate, perchloric acid, ammonium (B1175870) chloride) to yield 3-aminoimidazo[1,2-a]pyridine derivatives. bio-conferences.orgmdpi.comacs.org The reaction mechanism involves the formation of an intermediate nitrilium ion, which undergoes an intramolecular trapping by the endocyclic nitrogen of the pyridine ring to form the heterocyclic product. mdpi.com This strategy allows for significant structural diversity by simply varying the three starting components. bio-conferences.orgresearchgate.net
Other MCRs have also been developed. For instance, a copper-catalyzed three-component coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne provides a direct route to various imidazo[1,2-a]pyridine derivatives. bio-conferences.orgacs.org
| Reaction Name | Components | Catalyst Example | Product Type | Reference |
|---|---|---|---|---|
| Groebke–Blackburn–Bienaymé (GBB) | 2-Aminopyridine, Aldehyde, Isonitrile | Sc(OTf)₃, NH₄Cl | 3-Aminoimidazo[1,2-a]pyridines | bio-conferences.orgmdpi.comacs.org |
| A³-Coupling/Cycloisomerization | 2-Aminopyridine, Aldehyde, Terminal Alkyne | Copper salts | 2,3-Disubstituted imidazo[1,2-a]pyridines | bio-conferences.orgacs.org |
| Three-component coupling | 2-Aminopyridine, Aldehyde, Trimethylsilylcyanide (TMSCN) | Scandium triflate | 3-Aminoimidazo[1,2-a]pyridines | bio-conferences.org |
The reaction between 2-aminopyridines and nitroolefins provides another versatile pathway to the imidazo[1,2-a]pyridine core. organic-chemistry.org This method can be considered a cascade or domino reaction. The process is often catalyzed by Lewis acids, with iron(III) chloride (FeCl₃) being identified as a particularly effective catalyst. bio-conferences.org A copper(I)-catalyzed one-pot procedure using air as a green oxidant has also been developed, which proceeds efficiently to construct a variety of substituted imidazo[1,2-a]pyridines. organic-chemistry.orgnih.gov
The proposed mechanism involves a Michael addition of the 2-aminopyridine to the nitroolefin, followed by subsequent cyclization and elimination of nitrous acid (or its equivalent after oxidation/reduction steps) to afford the final aromatic product. acs.org This approach is valuable for synthesizing both 3-unsubstituted and substituted imidazo[1,2-a]pyridines. bio-conferences.orgorganic-chemistry.org
Beyond direct condensations, various cyclization strategies are employed to construct the imidazo[1,2-a]pyridine skeleton. These often involve the formation of a key intermediate that subsequently undergoes an intramolecular ring closure.
A notable example is the copper-catalyzed aerobic dehydrogenative cyclization. In one such approach, pyridines react with ketone oxime esters in the presence of a copper catalyst and air (as the oxidant) to form imidazo[1,2-a]pyridines. nih.gov This method represents an environmentally friendly conversion that builds the imidazole ring onto a pyridine starting material. nih.gov Similarly, tandem reactions, such as the reaction of Morita-Baylis-Hillman (MBH) acetates derived from nitroalkenes with 2-aminopyridines, lead to functionalized imidazo[1,2-a]pyridines through a sequence of substitution, intramolecular Michael addition, and elimination steps. bio-conferences.orgacs.org
Condensation Reactions
Advanced and Sustainable Synthetic Approaches
In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign methods for the synthesis of imidazo[1,2-a]pyridines. These advanced approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency.
Key developments in this area include:
Catalyst-Free and Solvent-Free Reactions: As mentioned, the condensation of 2-aminopyridines with α-haloketones can be performed efficiently without any catalyst or solvent, minimizing chemical waste. bio-conferences.org
Aqueous Media: Utilizing water as a reaction solvent is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. researchgate.net Efficient syntheses of imidazo[1,2-a]pyridines have been reported in water, in some cases without the need for any added catalyst. researchgate.netorganic-chemistry.org Micellar catalysis, using surfactants like sodium dodecyl sulfate (B86663) (SDS) in water, has also been employed to facilitate reactions such as the A³-coupling for imidazo[1,2-a]pyridine synthesis. acs.org
Microwave and Ultrasound Assistance: The use of microwave irradiation or ultrasound energy can dramatically accelerate reaction rates, leading to shorter reaction times, often with higher yields and cleaner product profiles compared to conventional heating. bio-conferences.orgresearchgate.netorganic-chemistry.org
Eco-Friendly Catalysts: There is a growing interest in replacing hazardous or expensive metal catalysts with greener alternatives. Molecular iodine has been used as an inexpensive and environmentally benign catalyst for multicomponent syntheses of imidazo[1,2-a]pyridine scaffolds in water. acs.org Similarly, heteropolyacids have been explored as strong Brønsted acid catalysts for the GBB reaction, offering a safer alternative to other acid catalysts. researchgate.net
These sustainable methodologies not only make the synthesis of compounds like This compound more efficient and economical but also align the production of valuable chemical entities with environmental responsibility.
Metal-Catalyzed Reactions
Transition metal catalysis has become an indispensable tool in organic synthesis, offering efficient and selective pathways to complex molecules. researchgate.net The construction of the imidazo[1,2-a]pyridine core has particularly benefited from copper-, iron-, and palladium-catalyzed reactions, which enable the formation of crucial C-N and C-C bonds under relatively mild conditions. researchgate.netnih.gov
Copper-catalyzed oxidative coupling represents a powerful strategy for the one-pot synthesis of imidazo[1,2-a]pyridines from simple starting materials. organic-chemistry.org A common approach involves the reaction of 2-aminopyridines with terminal alkynes and an aldehyde (A3-coupling) or directly with ketones. nih.govacs.org For instance, Copper(I) iodide (CuI) is frequently used to catalyze the aerobic oxidative coupling of 2-aminopyridines and acetophenones. organic-chemistry.org This process is believed to proceed through a catalytic Ortoleva-King reaction intermediate. organic-chemistry.org Similarly, copper catalysts can facilitate the cyclization of 2-aminopyridines with nitroolefins, using air as a green oxidant, to afford a diverse range of imidazo[1,2-a]pyridine products. organic-chemistry.org
Iron-catalyzed methods provide an economical and environmentally friendly alternative. FeCl3 has been identified as a superior Lewis acid catalyst for the cascade reaction between 2-aminopyridines and nitroolefins to form 3-unsubstituted imidazo[1,2-a]pyridines. bio-conferences.org Another iron-catalyzed protocol enables the synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives from aminopyridines and 2-methyl-nitroolefins. organic-chemistry.org
The synthesis of this compound via these methods would involve the reaction of 6-Bromo-3-methyl-2-aminopyridine with an appropriate coupling partner, such as an α-haloketone or a terminal alkyne, under oxidative conditions.
| Catalyst | Reactants | Oxidant | Solvent | Conditions | Yield (%) | Ref |
| CuBr | 2-aminopyridine, β-nitrostyrene | Air | DMF | 80 °C, 12 h | 90 | organic-chemistry.org |
| CuI | 2-aminopyridine, acetophenone | O2 (Air) | DMSO | 120 °C, 24 h | 89 | organic-chemistry.org |
| FeCl3 | 2-aminopyridine, nitroolefin | - | Toluene | 110 °C, 12 h | 95 | bio-conferences.org |
| CuI | 2-aminopyridine, enaminone | Air | Dioxane | 100 °C, 12 h | 95 | nih.gov |
Palladium catalysis is renowned for its ability to mediate C-H functionalization reactions. While many methods focus on functionalizing the pre-formed imidazo[1,2-a]pyridine ring at the C3 position, palladium catalysis can also be involved in the core synthesis. nih.gov However, direct C-H amination for the formation of the ring is less common than post-synthesis functionalization.
More relevant to derivatization, palladium-catalyzed reactions have been used for the amination of halogenated imidazo[1,2-a]pyridines. researchgate.net For a precursor like 8-iodoimidazo[1,2-a]pyridine, palladium-catalyzed aminations have been shown to proceed, albeit sometimes with modest yields compared to other positions on the ring. researchgate.net This highlights a potential route for introducing nitrogen-based functionalities onto the pyridine portion of the scaffold after its initial construction.
Catalyst-Free and Environmentally Benign Protocols
In response to the growing need for sustainable chemical processes, significant effort has been directed toward developing catalyst-free and environmentally friendly synthetic methods. rsc.org These protocols often utilize green solvents like water or solvent-free conditions and may be accelerated by alternative energy sources such as microwaves. researchgate.netscielo.br
Performing organic reactions in water under ambient conditions represents a key goal of green chemistry. iosrjournals.org A notable example is the rapid and efficient synthesis of imidazo[1,2-a]pyridines from the NaOH-promoted cycloisomerization of N-propargylpyridinium salts. This reaction proceeds in water at room temperature, often yielding quantitative results in minutes on a gram scale. rsc.org Another approach involves the reaction of 2-aminopyridines with α-haloketones in an aqueous medium, which can be performed without any added catalyst. organic-chemistry.org These methods avoid the use of harmful organic solvents and often simplify product purification. iosrjournals.org
| Reactants | Promoter/Solvent | Conditions | Time | Yield (%) | Ref |
| N-propargylpyridinium bromide | NaOH / Water | Ambient | 2 min | 99 | rsc.org |
| 2-aminopyridine, phenacyl bromide | Water | Reflux | 2 h | 92 | iosrjournals.org |
| Ketone, 2-aminopyridine, CBrCl3 | Water | 80 °C | 5 h | ~85 | organic-chemistry.org |
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. sci-hub.seacs.org The synthesis of imidazo[1,2-a]pyridines is particularly amenable to this technique. The classical condensation of 2-aminopyridines with α-bromoketones can be completed in minutes under microwave irradiation, often without a solvent. researchgate.netresearchgate.net
This method provides an expeditious, catalyst-free heteroannulation that works well with a broad range of substituted 2-aminopyridines and phenacyl bromides. acs.org For example, the reaction of various 2-aminopyridines with phenacyl bromides in a water-isopropanol mixture under microwave conditions affords the desired products in excellent yields in just 5-8 minutes. acs.org This efficiency makes microwave-assisted synthesis a highly attractive method for library generation and rapid lead optimization in medicinal chemistry. nih.gov
| Reactants | Conditions | Time | Yield (%) | Ref |
| 2-aminopyridine, phenacyl bromide | MW (300W), H2O | 2-3 min | 94 | iosrjournals.org |
| 2-aminopyridine, phenacyl bromide | MW, H2O-IPA | 5-8 min | 95 | acs.org |
| 2-aminopyridine, benzil, amine, NH4OAc | MW, p-TsOH, EtOH | 30-45 min | 46-80 | nih.gov |
| 2-aminopyridine, phenacyl bromide | MW, basic medium | 60 sec | up to 99 | sci-hub.seresearchgate.net |
Tandem and Cascade Reactions
Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer a highly efficient approach to building molecular complexity from simple precursors. semanticscholar.org These processes are characterized by high atom economy and operational simplicity. The synthesis of the imidazo[1,2-a]pyridine core is well-suited to cascade strategies. researchgate.net
A prominent example is the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. mdpi.combeilstein-journals.org This reaction constructs the substituted imidazo[1,2-a]pyridine ring in a single step. Other tandem processes have been designed based on different initial reactions. For instance, a cascade reaction can be initiated by the Michael addition of a 2-aminopyridine to an electron-deficient alkene, such as a nitroalkene. bio-conferences.orgacs.org This is followed by an intramolecular cyclization and subsequent elimination or rearrangement to yield the final aromatic heterocycle. bio-conferences.orgacs.org Such one-pot procedures provide rapid access to functionalized imidazo[1,2-a]pyridines that might otherwise require lengthy, multi-step syntheses. researchgate.net
Strategies for Introducing Halogen and Alkyl Substituents at Specific Positions
The functionalization of the imidazo[1,2-a]pyridine ring system with halogen and alkyl groups is pivotal for developing new chemical entities. The position of these substituents dramatically influences the molecule's physical, chemical, and biological properties. The inherent electronic properties of the imidazo[1,2-a]pyridine nucleus dictate the regioselectivity of direct substitution reactions, while pre-functionalized starting materials offer a reliable path to isomers that are not accessible through direct means.
Bromination of the imidazo[1,2-a]pyridine core can be achieved through several methods, with regioselectivity being a critical consideration. Direct electrophilic substitution typically occurs at the C3 position of the imidazole ring, which is the most electron-rich and sterically accessible site.
Various reagents and conditions have been developed for the regioselective bromination of the imidazo[1,2-a]pyridine scaffold. A transition-metal-free approach utilizes sodium bromite (B1237846) (NaBrO₂) in the presence of acetic acid to afford 3-bromo-imidazo[1,2-a]pyridines in good yields. This method is noted for its great regioselectivity for the C3 position. Another strategy employs carbon tetrabromide (CBr₄) as the bromine source, promoted by a base like sodium hydroxide, which also achieves high efficiency and regioselectivity for C3-bromination. Electrochemical methods offer a greener alternative, using an organic bromide salt such as tetra-n-butylammonium bromide (TBAB), which serves as both the brominating agent and the electrolyte, to achieve regioselective bromination.
To introduce a bromine atom onto the pyridine ring (at positions C5, C6, C7, or C8), the most common and effective strategy is to begin with a pre-brominated 2-aminopyridine precursor. The subsequent cyclocondensation reaction, often a Tschitschibabin reaction with an α-halocarbonyl compound, builds the imidazole ring onto the substituted pyridine, locking the bromine atom in the desired position. For example, the synthesis of 6-bromoimidazo[1,2-a]pyridine (B40293) is achieved by reacting 2-amino-5-bromopyridine (B118841) with chloroacetaldehyde. This precursor-based approach is fundamental for accessing specific isomers that are not obtainable through direct bromination of the parent heterocycle.
The following table summarizes various methodologies for the synthesis of bromo-substituted imidazo[1,2-a]pyridines.
| Bromination Method | Reagent(s) | Position(s) | Substrate | Ref. |
| Direct C-H Bromination | Sodium Bromite (NaBrO₂), Acetic Acid | C3 | Imidazo[1,2-a]pyridine | |
| Base-Promoted Bromination | Carbon Tetrabromide (CBr₄), NaOH | C3 | Imidazo[1,2-a]pyridine | |
| Electrochemical Bromination | Tetra-n-butylammonium bromide (TBAB) | C3 | Imidazo[1,2-a]pyridine | |
| Cyclocondensation | 2-amino-5-bromopyridine, Chloroacetaldehyde | C6 | 2-amino-5-bromopyridine | |
| Microwave-Assisted Cyclocondensation | 2-amino-5-bromopyridine, α-haloketone | C6 | 2-amino-5-bromopyridine |
Similar to bromination, the introduction of methyl groups onto the imidazo[1,2-a]pyridine scaffold can be accomplished via direct C-H functionalization or by using pre-methylated starting materials. Direct alkylation, such as the aza-Friedel–Crafts reaction, typically occurs at the nucleophilic C3 position.
For methylation at specific positions on the six-membered pyridine ring, a directed synthesis approach starting from a substituted 2-aminopyridine is the most reliable method. For instance, to obtain an 8-methyl-substituted imidazo[1,2-a]pyridine, the synthesis would commence with a 3-methyl-2-aminopyridine. The subsequent reaction with an α-haloketone or α-haloaldehyde builds the fused imidazole ring, placing the methyl group at the C8 position of the final bicyclic structure. This strategy provides excellent control over regiochemistry, which is crucial for structure-activity relationship studies. An example of this is the synthesis of 8-methyl-imidazo[1,2-a]pyridine-2-carbaldehyde, which relies on a pre-substituted pyridine core.
Directed Synthesis of this compound and its Analogues
The directed synthesis of this compound, a molecule with specific substituents on the pyridine ring, exemplifies the power of precursor-based synthetic strategies. Direct C-H functionalization of the parent imidazo[1,2-a]pyridine to achieve this specific 5,8-disubstitution pattern is not feasible due to the inherent reactivity patterns of the ring system.
The logical and established method for synthesizing this target compound is the Tschitschibabin cyclocondensation reaction. This approach requires a specifically substituted 2-aminopyridine precursor that already contains the desired bromine atom and methyl group at the correct positions.
The synthesis proceeds as follows:
Precursor Identification : To achieve the 5-bromo and 8-methyl substitution pattern on the final imidazo[1,2-a]pyridine product, the required starting material is 2-amino-6-bromo-3-methylpyridine . In the cyclization reaction, the C6 position of the 2-aminopyridine becomes the C5 position of the imidazo[1,2-a]pyridine, and the C3 position of the precursor becomes the C8 position.
Cyclocondensation Reaction : This precursor, 2-amino-6-bromo-3-methylpyridine, is then reacted with a suitable two-carbon electrophile, such as chloroacetaldehyde or bromoacetaldehyde. The reaction involves the initial formation of an N-alkylated intermediate, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.
This synthetic route provides unambiguous and complete control over the placement of the bromo and methyl substituents. The availability of the 2-amino-6-bromo-3-methylpyridine intermediate is crucial for this strategy.
This same precursor-based methodology can be used to generate a variety of analogues by changing the carbonyl-containing reactant. For instance, reacting 2-amino-6-bromo-3-methylpyridine with ethyl bromopyruvate would yield ethyl this compound-2-carboxylate, demonstrating the versatility of this approach for creating libraries of specifically substituted imidazo[1,2-a]pyridine derivatives for further investigation. nih.gov
Structure Activity Relationship Sar Studies of Imidazo 1,2 a Pyridine Scaffolds
General Principles of SAR for Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine (B132010) nucleus is an electron-rich system, and its biological activity is highly dependent on the nature and position of various substituents. researchgate.net Functionalization can occur at several positions, with the C2, C3, C5, C6, C7, and C8 atoms being common sites for modification. rsc.org SAR studies reveal that introducing different functional groups at these positions can modulate the compound's potency, selectivity, and pharmacokinetic properties.
Key principles of SAR for this scaffold include:
Substitution at C2: The C2 position is frequently substituted, often with aryl or heteroaryl groups. These substitutions can significantly impact the molecule's interaction with biological targets. For example, in a series of COX-2 inhibitors, a p-methylsulfonyl phenyl group at the C-2 position of the imidazo[1,2-a]pyridine ring was found to be crucial for high potency and selectivity. researchgate.net
Functionalization at C3: The C3 position is another critical site for modification. Direct C-H functionalization at this position is a common strategy to introduce diverse groups, including amines, alkyls, and aryl groups. researchgate.netmdpi.com In certain series, the introduction of Mannich bases at the C3 position has led to potent and selective COX-2 inhibitors. researchgate.net
Substitution on the Pyridine (B92270) Ring (C5-C8): Modifications on the six-membered pyridine ring, at positions C5 through C8, are vital for fine-tuning the electronic and steric properties of the molecule. Substituents at these positions can influence everything from target binding to metabolic stability. For instance, the development of imidazo[1,2-a]pyridine-8-carboxamides has been identified as a promising lead series for antimycobacterial agents. researchgate.netnih.gov
Impact of Halogen Substituents on Biological Activities (e.g., Bromination Effects)
Halogenation is a common and impactful strategy in medicinal chemistry to enhance the biological activity of a scaffold. The introduction of halogen atoms, such as bromine, can alter a molecule's lipophilicity, electronic distribution, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic properties.
In the context of the imidazo[1,2-a]pyridine scaffold, bromination has been shown to have varied effects:
Antiviral and Antiproliferative Activity: Studies on the related imidazo[4,5-b]pyridine isomer have shown that bromo-substituted derivatives can exhibit significant biological activity. For example, a bromo-substituted derivative bearing an unsubstituted phenyl ring showed selective activity against the respiratory syncytial virus (RSV). mdpi.comnih.gov Another bromo-substituted derivative with a 4-cyanophenyl group at position 2 potently inhibited the proliferation of several cancer cell lines. mdpi.com In one study, a bromo-substituted derivative with an unsubstituted amidino group showed potent antiproliferative activity against colon carcinoma cells at sub-micromolar concentrations. nih.gov
Contrasting Effects: It is important to note that the effect of halogenation is not universally positive. A broad analysis of pyridine derivatives suggested that compounds with halogen atoms in their structures sometimes exhibited lower antiproliferative activity compared to those with other functional groups like methoxy (B1213986) or hydroxyl groups. mdpi.com
Synthetic Utility: Brominated imidazo[1,2-a]pyridines are also valuable synthetic intermediates. The bromine atom can be readily replaced through cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce a wide array of other functional groups, further expanding the chemical space for drug discovery. rsc.org For instance, imidazo[1,2-a]pyridine substrates with bromine on the pyridine ring are well-tolerated in visible light-induced C5-alkylation reactions, demonstrating their utility in further functionalization. mdpi.comnih.gov
The specific placement of the bromine atom is crucial. A bromo-substituent at the C5 position, as in the titular compound, would be expected to significantly influence the electronic properties of the pyridine ring and potentially engage in halogen bonding with target proteins, thereby modulating biological activity.
| Compound Type | Target/Assay | Key Finding | Reference |
| Bromo-substituted imidazo[4,5-b]pyridine derivative | Respiratory Syncytial Virus (RSV) | Showed selective antiviral activity with an EC₅₀ of 21 μM. | nih.gov |
| Bromo-substituted imidazo[4,5-b]pyridine with 4-cyanophenyl group | Cancer Cell Lines (HeLa, SW620, HCT116) | Potently inhibited proliferation with IC₅₀ values ranging from 1.8–3.2 μM. | mdpi.com |
| General Pyridine Derivatives | Antiproliferative Activity | The presence of halogen atoms was found to be correlated with lower activity in some cases. | mdpi.com |
Influence of Alkyl Group Placement on Scaffold Properties
The position and nature of alkyl substituents on the imidazo[1,2-a]pyridine scaffold are critical determinants of biological activity. A methyl group, depending on its location, can influence potency, selectivity, and metabolic stability through steric and electronic effects.
Substitution at C8: The C8 position is a key site for modification. A study on a novel imidazo[1,2-a]pyridine derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), demonstrated significant anti-inflammatory effects in breast and ovarian cancer cell lines. nih.gov The presence of the 8-methyl group is an integral part of this active compound. Furthermore, the development of imidazo[1,2-a]pyridine-8-carboxamides highlights the importance of substitution at this position for generating potent antimycobacterial agents. nih.gov
Substitution at Other Positions: The location of the methyl group dramatically alters its effect. In a series of neuropeptide S receptor antagonists, the elimination of a 2-methyl substituent from the imidazopyridine core led to a 3- to 25-fold reduction in activity. nih.gov Conversely, a study on influenza entry inhibitors based on the related imidazo[1,2-a]pyrimidine (B1208166) scaffold found that the presence of extra methyl groups at the 5- and 7-positions resulted in reduced binding affinity. pnas.org This was attributed to steric hindrance, where the methyl groups pushed key residues in the binding pocket, leading to a less favorable conformation. pnas.org
| Compound/Modification | Target/Assay | Effect of Alkyl Group | Reference |
| 8-methyl-imidazo[1,2-a]pyridin-3-amine derivative (MIA) | STAT3/NF-κB signaling (Anti-inflammatory) | The 8-methyl group is part of a potent anti-inflammatory compound. | nih.gov |
| Elimination of 2-methyl group | Neuropeptide S Receptor (Antagonist activity) | Reduced activity by 3 to 25 times. | nih.gov |
| Addition of 5- and 7-methyl groups (Imidazo[1,2-a]pyrimidine) | Influenza Hemagglutinin (Binding affinity) | Reduced binding affinity due to steric clash. | pnas.org |
Ligand Design and Modification Strategies based on Imidazo[1,2-a]pyridine Framework
The imidazo[1,2-a]pyridine scaffold serves as a versatile template for the design and synthesis of novel therapeutic agents. researchgate.net Various strategies are employed to modify this framework and optimize its biological activity.
Molecular Hybridization: This strategy involves combining the imidazo[1,2-a]pyridine core with other known pharmacophores to create hybrid molecules with potentially enhanced or novel activities. For instance, imidazo[1,2-a]pyridinyl-arylacrylonitriles have been designed and synthesized as potent anticandidosis agents. jmchemsci.com
Scaffold Hopping and Bioisosteric Replacement: These approaches involve replacing parts of a known active molecule with the imidazo[1,2-a]pyridine scaffold or replacing substituents on the scaffold with bioisosteres to improve properties. The 1,2,3-triazole scaffold, for example, is considered a bioisostere of the trans-amide bond and has been incorporated into imidazo[1,2-a]pyridine structures to create novel compounds.
Structure-Based Design: When the structure of the biological target is known, rational design approaches can be used. This involves designing ligands that fit optimally into the target's active site. Molecular docking studies of imidazo[1,2-a]pyridine derivatives in the active site of COX-2 have been used to rationalize the high potency and selectivity of compounds bearing a methylsulfonyl group, which inserts into a secondary pocket of the enzyme. researchgate.net
Multi-Component Reactions (MCRs): Efficient synthetic strategies are crucial for ligand development. MCRs, such as the Groebke–Blackburn–Bienaymé reaction, provide a greener and more efficient alternative for synthesizing diverse libraries of imidazo[1,2-a]pyridine derivatives for screening and optimization.
These design strategies, coupled with a deep understanding of the scaffold's SAR, enable the continued development of imidazo[1,2-a]pyridine derivatives as promising candidates for a wide range of diseases.
Computational and Theoretical Approaches in Imidazo 1,2 a Pyridine Research
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying medium-sized organic molecules like 5-Bromo-8-methylimidazo[1,2-a]pyridine. nih.govacs.org DFT calculations are used to determine optimized molecular geometry, vibrational frequencies, and a host of electronic properties that govern the molecule's behavior. researchgate.net For the imidazo[1,2-a]pyridine (B132010) class, DFT studies, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G++(d,p), have been instrumental in analyzing structural parameters and electronic distributions. nih.govacs.orgnih.gov These calculations confirm the planarity of the fused ring system, a key feature influencing its electronic and stacking properties. nih.govresearchgate.net
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO energy level indicates the ability of a molecule to donate electrons, characterizing its nucleophilicity, while the LUMO energy level relates to its ability to accept electrons, defining its electrophilicity. nih.govscirp.org The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netscirp.org
| Imidazo[1,2-a]pyridine Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine | -6.435 | -2.092 | 4.343 | nih.govresearchgate.net |
| 2-phenylimidazo[1,2-a]pyridine (nitro-substituted) | -7.14 | -3.56 | 3.58 | acs.org |
| 2-phenylimidazo[1,2-a]pyridine (methoxy-substituted) | -5.93 | -1.78 | 4.15 | acs.org |
Molecular Electrostatic Potential (MEP) mapping is a visual method used to understand the charge distribution and reactive sites within a molecule. wolfram.commdpi.com The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color scale to denote different charge regions. Typically, red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow represent areas of neutral or intermediate potential. researchgate.net
In the context of this compound, the MEP map is expected to show a significant region of negative potential around the N1 nitrogen of the imidazole (B134444) ring, consistent with its lone pair of electrons, making it a primary site for protonation and electrophilic interaction. scirp.org The bromine atom, due to its high electronegativity, would also contribute to a region of negative or near-neutral potential. In contrast, the hydrogen atoms, particularly those attached to the pyridine (B92270) and imidazole rings, would exhibit positive potential (blue regions), marking them as sites for potential nucleophilic interaction. scirp.org MEP analysis is crucial for predicting non-covalent interactions, such as hydrogen bonding, which are vital in molecular recognition and crystal packing. researchgate.net
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of the electron density to define chemical bonds and atomic interactions. nih.gov This approach identifies bond critical points (BCPs) between atoms, where the electron density is at a minimum along the bond path but a maximum in the perpendicular directions. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), characterize the nature of the interaction. nih.govnih.gov
For aromatic systems like imidazo[1,2-a]pyridines, QTAIM analysis is used to quantify the covalent character of the C-C, C-N, and C-H bonds within the rings. nih.gov It can also reveal weaker non-covalent interactions, such as intramolecular hydrogen bonds, which influence the molecule's conformation. nih.gov Studies on similar heterocyclic systems use QTAIM to provide a deeper understanding of bonding beyond simple Lewis structures, confirming the delocalized π-system and characterizing the strength of various interatomic links. nih.gov
Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions (NCIs) in molecular systems. tandfonline.com It plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)), which distinguishes between different types of interactions. nih.govphyschemres.org This results in 3D isosurfaces and 2D scatter plots where:
Blue isosurfaces indicate strong, attractive interactions like hydrogen bonds. nih.gov
Green isosurfaces represent weak van der Waals interactions. nih.gov
Red isosurfaces denote strong, repulsive interactions (steric clashes). nih.gov
In a study of imidazo[1,2-a]pyridine-based dyes, RDG analysis was employed to investigate the intramolecular hydrogen bond (O-H···N) that is crucial for their photophysical properties. tandfonline.com The analysis confirmed the strengthening of this hydrogen bond in the excited state. For this compound, RDG analysis would be valuable for mapping the weak intramolecular and intermolecular interactions, such as C-H···N or C-H···Br contacts and π-π stacking interactions, that dictate its supramolecular assembly in the solid state. tandfonline.com
Molecular Modeling and Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). nih.govresearchgate.net This method is central to computer-aided drug design, helping to identify potential drug candidates and understand their mechanism of action at a molecular level. nih.gov For the imidazo[1,2-a]pyridine scaffold, numerous docking studies have been performed to evaluate its potential as an inhibitor for various biological targets implicated in diseases like cancer and inflammation. researchgate.netrsc.orgnih.gov
Derivatives of imidazo[1,2-a]pyridine have been docked into the active sites of enzymes such as oxidoreductase, VEGFR2, and the NF-κB protein. nih.govresearchgate.netnih.gov These studies often reveal key interactions, such as hydrogen bonds between the imidazole/pyridine nitrogens and amino acid residues (e.g., Lys, Tyr, His), as well as hydrophobic and π-π stacking interactions between the fused aromatic rings and residues like Phe or Trp. nih.govresearchgate.net Although specific docking studies for this compound are not widely reported, the findings for analogous compounds suggest it would have the potential to form similar interactions, with the bromo and methyl groups influencing its binding affinity and selectivity through steric and electronic effects.
| Imidazo[1,2-a]pyridine Derivative | Biological Target | Reported Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Phenothiazine-imidazo[1,2-a]pyridine hybrid | MARK4 Protein | -9.1 | nih.gov |
| Substituted 2-phenylimidazo[1,2-a]pyridine | Oxidoreductase | -9.207 | researchgate.net |
| Functionalized imidazo[1,2-a]pyridines | VEGFR2 | -8.0 to -9.5 | researchgate.net |
| A novel imidazo[1,2-a]pyridine derivative (MIA) | NF-κB p50 | -7.6 | nih.gov |
Mechanistic Investigations via Computational Chemistry
Computational chemistry provides powerful tools for investigating reaction mechanisms, allowing researchers to map potential energy surfaces, identify transition states, and calculate activation energies. acs.org These investigations are crucial for understanding how reactions proceed and for optimizing conditions to improve yields and selectivity. For imidazo[1,2-a]pyridines, a major focus has been the functionalization of the C3 position, which is the most nucleophilic carbon and thus highly reactive toward electrophiles. researchgate.net
Computational studies can help explain the regioselectivity of these reactions. For instance, in visible-light-induced C-H functionalization, mechanisms often involve the formation of a radical intermediate. mdpi.comrsc.org DFT calculations can model the stability of the radical formed at different positions on the imidazo[1,2-a]pyridine ring, confirming that the C3-radical is the most stable, thereby directing substitution to this site. mdpi.com Similarly, for multicomponent reactions or metal-catalyzed cross-couplings, computational modeling can elucidate the catalytic cycle, the role of the catalyst, and the nature of key intermediates, providing a detailed picture of the reaction pathway that is often difficult to obtain through experimental means alone. acs.orgmdpi.com
In Silico Assessment of Synthetic Pathways and Green Metrics
The principles of green chemistry are increasingly being integrated into the design of synthetic routes for pharmacologically important scaffolds like imidazo[1,2-a]pyridines. Computational, or in silico, methods provide a powerful platform for the prospective evaluation of synthetic pathways, allowing chemists to predict the environmental impact and resource efficiency of a process before it is ever run in a laboratory. This proactive assessment is crucial for developing sustainable manufacturing processes. The evaluation typically focuses on a variety of green chemistry metrics, which can be calculated using computational tools based on the stoichiometry of the proposed reactions. nih.gov
For a target molecule such as this compound, several synthetic routes can be envisioned. A common and well-established method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation reaction between a 2-aminopyridine (B139424) derivative and an α-halocarbonyl compound. An alternative modern approach might involve a multi-component reaction (MCR) strategy, which often aligns better with the principles of green chemistry by minimizing intermediate steps. nih.govacs.org
In silico analysis allows for a direct comparison of such alternative pathways. By modeling the reactions, it is possible to calculate and compare key green metrics such as Atom Economy (AE), E-Factor (Environmental Factor), and Reaction Mass Efficiency (RME). nih.govethz.ch
Hypothetical Pathway Analysis
To illustrate this computational approach, two hypothetical synthetic pathways for this compound are assessed below.
Route A: Traditional Two-Step Synthesis. This classic approach involves the reaction of 2-amino-3-bromo-6-methylpyridine (B160344) with chloroacetaldehyde (B151913). This method is reliable but may involve isolating intermediates and using stoichiometric reagents.
Route B: Hypothetical One-Pot Multi-Component Synthesis. This theoretical pathway combines 2-amino-3-bromo-6-methylpyridine, an aldehyde, and an alkyne in a single pot, catalyzed by a transition metal. Such reactions are designed for higher efficiency and reduced waste. acs.org
The in silico evaluation of these routes would involve calculating the mass balance for each proposed reaction. The results of such a theoretical assessment are summarized in the tables below.
Table 1: In Silico Green Metrics Comparison for Synthesis of this compound
This table provides a comparative overview of the calculated green metrics for the two proposed synthetic routes.
| Metric | Route A: Traditional Synthesis | Route B: One-Pot MCR | Ideal Value |
| Atom Economy (%) | 82.5% | 95.2% | 100% |
| E-Factor | 9.8 | 2.5 | 0 |
| Reaction Mass Efficiency (%) | 65.1% | 88.4% | 100% |
Detailed Research Findings
The computational analysis highlights a significant difference in the environmental footprint of the two routes.
Atom Economy (AE): Route B shows a substantially higher atom economy. This metric, developed by Barry Trost, measures the efficiency with which atoms from the reactants are incorporated into the final product. The one-pot nature of Route B minimizes the formation of byproducts that are not part of the target molecule.
E-Factor: The E-Factor is defined as the total mass of waste generated per kilogram of product. nih.gov A lower E-Factor is more favorable. The in silico model predicts that Route A would generate nearly four times more waste than Route B for the same amount of product. This waste includes solvents, unreacted starting materials, and byproducts from the reaction.
Reaction Mass Efficiency (RME): RME provides a more comprehensive measure by including the yield and stoichiometry of the reactants. nih.gov The superior RME of Route B suggests it is a more efficient process in terms of mass, taking into account practical reaction yields which can be estimated using computational predictive models.
The data generated from this in silico assessment provides a compelling case for pursuing the development of a multi-component reaction (Route B) for the synthesis of this compound. Computational tools are thus invaluable in guiding synthetic chemists toward more sustainable and efficient chemical processes, reducing the experimental burden and minimizing waste from the outset.
Advanced Spectroscopic and Crystallographic Characterization of Imidazo 1,2 a Pyridines
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)
¹H NMR Spectroscopy: The proton NMR spectrum of 5-Bromo-8-methylimidazo[1,2-a]pyridine is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the electron-donating nature of the methyl group, as well as the inherent electronic distribution within the fused heterocyclic ring system.
Aromatic Protons: The protons on the imidazo[1,2-a]pyridine (B132010) core are expected to resonate in the downfield region, typically between δ 7.0 and 8.5 ppm. The precise chemical shifts and coupling patterns would be diagnostic of their relative positions. For instance, the proton at the C2 position would likely appear as a singlet, while the protons on the pyridine (B92270) ring would show characteristic doublet or triplet splitting patterns depending on their neighboring protons.
Methyl Protons: The methyl group at the C8 position is anticipated to produce a singlet in the upfield region of the aromatic spectrum, likely around δ 2.4-2.6 ppm.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2 | ~7.5-7.8 | Singlet |
| H-3 | ~7.8-8.1 | Singlet |
| H-6 | ~6.7-7.0 | Doublet |
| H-7 | ~7.2-7.5 | Doublet |
| -CH₃ (C8) | ~2.4-2.6 | Singlet |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom.
Aromatic Carbons: The carbon atoms of the imidazo[1,2-a]pyridine ring are expected to appear in the range of δ 110-150 ppm. The carbon atom attached to the bromine (C5) would be significantly influenced, and its chemical shift would be a key identifier.
Methyl Carbon: The carbon of the methyl group at C8 would resonate at a much higher field, typically in the range of δ 15-25 ppm.
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| C2 | ~135-140 |
| C3 | ~110-115 |
| C5 | ~115-120 |
| C6 | ~120-125 |
| C7 | ~125-130 |
| C8 | ~140-145 |
| C8a | ~145-150 |
| -CH₃ (C8) | ~15-20 |
Mass Spectrometry Techniques for Compound Identification (MS, HRMS, ESI-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, which allows for the determination of the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of the molecular formula.
For this compound (C₈H₇BrN₂), the expected monoisotopic mass can be calculated. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks in the mass spectrum separated by two mass units (M+ and M+2).
Electrospray ionization (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar, heterocyclic compounds. In ESI-MS, the compound would likely be observed as the protonated molecule, [M+H]⁺.
| Ion | Expected m/z (⁷⁹Br) | Expected m/z (⁸¹Br) |
|---|---|---|
| [M]⁺ | 210.979 | 212.977 |
| [M+H]⁺ | 211.987 | 213.985 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its constituent bonds.
Aromatic C-H Stretching: These vibrations are typically observed in the region of 3000-3100 cm⁻¹.
C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings are expected to appear in the 1400-1650 cm⁻¹ region.
C-N Stretching: The stretching of the carbon-nitrogen single bonds in the imidazole (B134444) ring would likely be found between 1250 and 1350 cm⁻¹.
C-Br Stretching: The carbon-bromine bond vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹.
C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds would be observed in the 650-900 cm⁻¹ region, and the pattern can sometimes provide information about the substitution pattern of the aromatic ring.
| Functional Group | Expected Absorption Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| C=C and C=N Stretch | 1400 - 1650 |
| C-N Stretch | 1250 - 1350 |
| Aromatic C-H Bend | 650 - 900 |
| C-Br Stretch | 500 - 600 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.
While a crystal structure for the specific title compound has not been reported in the searched literature, the structures of related imidazo[1,2-a]pyridine derivatives have been determined. eontrading.uk These studies reveal that the imidazo[1,2-a]pyridine ring system is essentially planar. It is expected that this compound would also adopt a planar conformation. The crystal packing would likely be influenced by intermolecular interactions such as π-π stacking between the aromatic rings and potentially halogen bonding involving the bromine atom.
Spectroscopic Analysis of Optoelectronic Properties (e.g., Fluorescence)
Imidazo[1,2-a]pyridine derivatives are well-known for their fluorescent properties, making them attractive for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and bio-imaging. ijrpr.com The photophysical properties are highly dependent on the nature and position of substituents on the heterocyclic core.
The introduction of a bromine atom at the C5 position and a methyl group at the C8 position would be expected to modulate the electronic structure and, consequently, the absorption and emission properties of the imidazo[1,2-a]pyridine chromophore. The bromine atom, being a heavy atom, could potentially influence the photoluminescence quantum yield through the heavy-atom effect, which may enhance intersystem crossing.
The fluorescence spectrum of this compound would be characterized by its excitation and emission maxima. Based on studies of similar compounds, it is anticipated that this derivative would absorb UV light and emit in the blue region of the visible spectrum. nih.gov
| Property | Expected Range |
|---|---|
| Absorption Maximum (λabs) | ~300 - 350 nm |
| Emission Maximum (λem) | ~380 - 450 nm |
Research Applications and Potential of Imidazo 1,2 a Pyridine Scaffolds
Contributions to Medicinal Chemistry (Scaffold-Based Potential)
The imidazo[1,2-a]pyridine (B132010) scaffold is a cornerstone in drug discovery, with its derivatives showing potential in treating a wide spectrum of diseases. nih.govnih.gov The structural rigidity and aromatic nature of the core, combined with the ability to introduce various functional groups, make it an ideal framework for designing targeted therapeutic agents.
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant potential as antiviral agents. Research has shown their efficacy against a range of viruses. For instance, certain thioether derivatives have been reported to be highly active against human cytomegalovirus (CMV) and varicella-zoster virus (VZV). nih.govacs.org Structure-activity relationship (SAR) studies identified that hydrophobicity is a key factor for the antiviral activity of some dibromoimidazo[1,2-a]pyridines. nih.gov
Notably, a compound closely related to the subject of this article, 6-bromo-8-methyl-3-((phenylethyl)thiomethyl)imidazo[1,2-a]pyridine, was among the derivatives synthesized and tested for antiviral properties. nih.gov Further studies have explored these scaffolds as entry inhibitors for influenza A virus and as agents against other viruses like the bovine viral diarrhea virus (BVDV). pnas.orgresearchgate.net More recently, novel imidazo[1,2-a]pyridine mesoionic compounds incorporating a sulfonamide moiety were synthesized and evaluated for their activity against plant viruses, specifically the potato virus Y (PVY). acs.org
| Derivative Class | Target Virus/Microbe | Key Findings |
| Thioether Derivatives | Human Cytomegalovirus (CMV), Varicella-Zoster Virus (VZV) | High activity observed, with some compounds showing a therapeutic index greater than 150 against CMV. nih.govacs.org |
| Dibromo Derivatives | General Antiviral | Hydrophobicity (logP) was identified as the most important factor for activity. nih.gov |
| Mesoionic Compounds | Potato Virus Y (PVY) | First evaluation of mesoionic compounds as agents against plant viruses. acs.org |
| Various Derivatives | Influenza A Virus | Investigated as potential entry inhibitors. pnas.org |
The imidazo[1,2-a]pyridine framework is a fertile ground for the development of novel anticancer agents. nih.govresearchgate.net Numerous derivatives have been synthesized and evaluated against a variety of cancer cell lines, including those for breast, lung, colon, and liver cancer. nih.govresearchgate.nettandfonline.comscispace.com The anticancer effects of these compounds are often attributed to their ability to inhibit key molecular targets involved in cancer cell proliferation and survival. researchgate.net
Mechanisms of action include the inhibition of tubulin polymerization, cyclin-dependent kinases (CDKs), and critical signaling pathways like PI3K/Akt. researchgate.net For example, a study on novel imidazo[1,2-a]pyridines against the HCC1937 breast cancer cell line found that the lead compound induced cell cycle arrest and apoptosis by increasing levels of p53 and p21 and activating caspases 7 and 8. nih.gov Another innovative approach has been the use of the imidazo[1,2-a]pyridine scaffold to develop targeted covalent inhibitors against KRAS G12C, a mutated protein found in many intractable cancers. rsc.orgrsc.org These studies validate the scaffold's role in creating potent and selective anticancer agents. rsc.org
| Research Focus | Cancer Cell Line(s) | Mechanism of Action / Finding |
| Novel IP Compounds | HCC1937 (Breast) | Induced cell cycle arrest (increased p53, p21) and extrinsic apoptosis (activated caspases). nih.govscispace.com |
| Covalent Inhibitors | NCI-H358 (KRAS G12C mutant) | Acted as potent and selective covalent inhibitors of the KRAS G12C oncoprotein. rsc.orgrsc.org |
| S-alkyl/aryl Derivatives | HepG2 (Liver) | Inhibited DNA synthesis in a time-dependent manner via an apoptotic pathway. tandfonline.com |
| General Scaffold Review | Various | Inhibition of PI3K/Akt, CENP-E, IGF-1R, CDKs, and Tubulin Polymerization. researchgate.net |
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular drugs. rsc.orgnih.gov The imidazo[1,2-a]pyridine scaffold has been identified as a highly promising starting point in this search. rsc.orgnih.govdocumentsdelivered.com High-throughput screening campaigns have identified several imidazo[1,2-a]pyridine-based compounds as potent inhibitors of Mtb. plos.org
Subsequent research has led to the development of derivatives, such as imidazo[1,2-a]pyridine-3-carboxamides, with nanomolar activity against replicating, non-replicating, and drug-resistant Mtb strains. acs.orgacs.org The mechanism of action for some of these series has been elucidated, with targets including the ubiquinol (B23937) cytochrome C reductase (QcrB) and ATP synthase, both crucial for energy metabolism in Mtb. nih.govplos.orgnih.gov A lead compound in one series, which featured a 4-bromo substitution on a phenoxyethyl side chain, demonstrated an acceptable safety profile and good pharmacokinetics in rats, highlighting the potential of halogenated derivatives in this class. nih.gov
Imidazo[1,2-a]pyridine derivatives have been extensively explored for their potential to treat central nervous system (CNS) disorders. nih.gov One major area of investigation is the inhibition of cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BChE), which is a key strategy in managing Alzheimer's disease. nih.govresearchgate.net Studies have shown that derivatives with different side chains, such as biphenyl (B1667301) or dichlorophenyl groups, can exhibit potent and selective inhibition of these enzymes. nih.gov
Beyond enzyme inhibition, the scaffold serves as a versatile template for designing ligands for various CNS receptors. nih.gov Derivatives have been synthesized and tested for their affinity to adenosine (B11128) A1 and A2A receptors, which are implicated in neurodegenerative disorders like Parkinson's and Alzheimer's disease. nih.gov The scaffold is also a core component of ligands targeting GABA-A, histamine (B1213489) H3, and serotonin (B10506) receptors, indicating its broad potential for modulating neurological pathways and treating conditions ranging from sleeping disorders to depression and schizophrenia. nih.gov
Applications in Bioimaging, Probes, and Chemosensors
The unique photophysical properties of the imidazo[1,2-a]pyridine core have made it an attractive scaffold for the development of fluorescent probes and chemosensors. nih.gov These probes are designed to detect and visualize specific analytes, such as metal ions, in biological and environmental samples.
For example, a fluorescent sensor based on a fused imidazo[1,2-a]pyridine scaffold was developed for the highly sensitive and selective detection of ferric (Fe³⁺) and mercuric (Hg²⁺) ions in aqueous solutions and within living HeLa cells. nih.govrsc.orgresearchgate.net Another probe, functionalized with a xanthene dye, was designed for the naked-eye detection of Hg²⁺ and was successfully applied in cell imaging and on paper-based test strips. rsc.org The compact structure, stability, and emissive properties of these compounds also make them suitable candidates for use as fluorescent membrane probes to study the dynamics and fluidity of lipid bilayers. nih.gov
Integration into Material Science and Optoelectronic Devices
The versatility of the imidazo[1,2-a]pyridine structure extends beyond biological applications into the realm of material science. bio-conferences.org Their inherent chemical properties, including thermal stability and fluorescence, allow for their integration into various materials. nih.gov One notable application is in the production of high-performance dispersed dyes, which are important in the textile industry for their colorfastness and brightness. bio-conferences.org The ability to functionalize the scaffold allows for the tuning of its optical properties, making it a candidate for use in optoelectronic devices where emissive compounds are required. nih.gov
Concluding Remarks and Future Perspectives for 5 Bromo 8 Methylimidazo 1,2 a Pyridine Research
Summary of Key Research Advances for Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine (B132010) scaffold is a cornerstone in medicinal chemistry and materials science, with research highlighting its versatile biological and pharmacological activities. researchgate.netnih.gov Derivatives of this heterocyclic system have demonstrated a wide array of therapeutic potentials, including anticancer, anti-inflammatory, antiviral, antibacterial, antifungal, and antiprotozoal properties. researchgate.netbeilstein-journals.orgresearchgate.net Notably, several commercial drugs, such as Zolpidem, Alpidem, and Saripidem, feature the imidazo[1,2-a]pyridine core, underscoring its clinical significance. researchgate.netrsc.org
Recent synthetic advancements have focused on developing more efficient and environmentally friendly methods for constructing the imidazo[1,2-a]pyridine ring system. These include multicomponent reactions, tandem processes, and transition-metal-catalyzed C-H activation. researchgate.net The functionalization of the imidazo[1,2-a]pyridine core, particularly at the C3 position, has been a major area of focus, with visible light-induced reactions emerging as a powerful tool for introducing various substituents. nih.gov
Unexplored Reactivity and Synthetic Opportunities for 5-Bromo-8-methylimidazo[1,2-a]pyridine
The reactivity of this compound remains largely uncharted territory, presenting numerous opportunities for synthetic exploration. The bromine atom at the 5-position is a key functional handle for a variety of cross-coupling reactions. This opens the door to the synthesis of a diverse library of derivatives through reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of aryl, alkynyl, and amino moieties, respectively.
The methyl group at the 8-position may also offer avenues for functionalization, although likely requiring more forcing conditions. Furthermore, the electronic effects of the bromo and methyl substituents on the reactivity of the imidazo[1,2-a]pyridine core, particularly towards electrophilic substitution at other positions, warrant investigation. The interplay between these two groups could lead to unique regiochemical outcomes in reactions such as nitration, halogenation, and acylation.
Potential for Further Computational and Theoretical Studies
Computational and theoretical studies can provide invaluable insights into the electronic structure, reactivity, and potential applications of this compound. Density Functional Theory (DFT) calculations could be employed to predict the molecule's optimized geometry, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential map. nih.gov These calculations would help in understanding its kinetic and thermodynamic stability, as well as its susceptibility to nucleophilic and electrophilic attack.
Furthermore, molecular docking simulations could be utilized to explore the potential of this compound and its derivatives as inhibitors of various biological targets. researchgate.net By modeling the interactions between the compound and the active site of enzymes or receptors, researchers can predict binding affinities and guide the design of more potent and selective therapeutic agents. researchgate.net Quantitative Structure-Activity Relationship (QSAR) studies could also be performed on a series of related compounds to correlate their structural features with their biological activities. researchgate.net
Promising Avenues for Application-Oriented Research
Given the broad spectrum of biological activities associated with the imidazo[1,2-a]pyridine scaffold, this compound represents a promising starting point for drug discovery programs. Its potential as an anticancer, antimicrobial, or anti-inflammatory agent warrants investigation. beilstein-journals.orgontosight.ai The presence of the bromine atom offers a site for modification to optimize potency and pharmacokinetic properties.
Beyond medicinal chemistry, the unique electronic properties of halogenated imidazo[1,2-a]pyridines suggest potential applications in materials science. chemimpex.com The compound could be explored as a building block for organic light-emitting diodes (OLEDs), organic semiconductors, or fluorescent probes. chemimpex.comnih.gov The introduction of different substituents via the bromo group could be used to tune the photophysical properties of the resulting materials.
Future Directions in the Study of Halogenated Imidazo[1,2-a]pyridines
The study of halogenated imidazo[1,2-a]pyridines is a burgeoning field with many exciting future directions. A key area of focus will be the development of novel and selective methods for the synthesis and functionalization of these compounds. This includes the exploration of new catalytic systems for cross-coupling reactions and the development of regioselective C-H functionalization strategies.
Another important avenue of research will be the systematic investigation of the structure-activity relationships of halogenated imidazo[1,2-a]pyridines. By preparing and screening large libraries of these compounds, researchers can identify key structural features that govern their biological activity and selectivity. This information will be crucial for the rational design of new therapeutic agents and functional materials. The continued exploration of their photophysical properties will also be vital for advancing their application in materials science.
Q & A
Q. What are the common synthetic routes for 5-Bromo-8-methylimidazo[1,2-a]pyridine?
The synthesis typically involves cyclization of substituted pyridine precursors. For example, brominated intermediates (e.g., 5-bromo-2,3-diaminopyridine) can react with ethyl bromopyruvate under reflux with NaHCO₃ in ethanol to yield imidazo[1,2-a]pyridine derivatives. Catalytic hydrogenation, palladium-mediated cyanation, and microwave-assisted cyclization are also employed to optimize reaction efficiency . Key steps include nucleophilic substitution, nitro reduction, and cyclization with chloroacetaldehyde under basic conditions .
Q. How is the structural characterization of this compound performed?
X-ray crystallography is the gold standard for confirming molecular conformation and intermolecular interactions (e.g., π-stacking, hydrogen bonding). For example, studies on related imidazo[1,2-a]pyridine derivatives reveal distinct stacking patterns influenced by substituent positions . Spectroscopic methods like ¹H/¹³C NMR and FT-IR are used to verify functional groups, while ESI-HRMS confirms molecular weight .
Q. What pharmacological activities are associated with the imidazo[1,2-a]pyridine scaffold?
This scaffold exhibits anticancer, antimicrobial, anti-inflammatory, and antitubercular activities. For instance, derivatives with electron-donating groups (e.g., -NH₂, -OCH₃) at specific positions show enhanced cytotoxicity against cancer cell lines (HepG2, MCF-7) with IC₅₀ values as low as 11 µM . Anti-inflammatory activity is linked to inhibition of pro-fibrotic pathways in vivo .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for this compound derivatives?
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cyanation efficiency in brominated intermediates .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and enhances regioselectivity in cyclization steps .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol isolates high-purity products (>97%) .
Q. What structure-activity relationship (SAR) strategies enhance bioactivity?
- Substituent positioning : Electron-withdrawing groups (e.g., -NO₂) at the para position of the aryl ring improve anticancer activity by reducing steric hindrance, whereas ortho-substituted analogs show reduced potency .
- Heteroatom incorporation : Replacing pyridine nitrogen with sulfur (e.g., in benzimidazole analogs) alters π-stacking interactions and enhances binding to biological targets like kinase enzymes .
Q. How can contradictions in reported biological activities be resolved?
- Dose-response analysis : Compare IC₅₀ values across studies to identify potency thresholds. For example, discrepancies in anti-inflammatory activity may arise from variations in in vitro vs. in vivo models .
- Cellular context : Normal cell lines (e.g., Vero) are less sensitive to imidazo[1,2-a]pyridine derivatives than cancer cells, highlighting the need for cell-type-specific assays .
Q. What computational methods predict the binding mechanisms of this compound derivatives?
- Molecular docking : Models interactions with targets like IGF-1 receptor tyrosine kinase, identifying key residues (e.g., Lys1003) for hydrogen bonding .
- DFT calculations : Analyze charge transfer effects and frontier molecular orbitals to rationalize fluorescence properties observed in nitro-substituted derivatives .
Q. How do solvent effects influence the photophysical properties of imidazo[1,2-a]pyridine derivatives?
Solvents with high polarity (e.g., ethanol) stabilize excited-state dipole moments, leading to redshifted absorption and fluorescence spectra. Ground-state dipole moments are determined via Lippert-Mataga plots, which correlate solvent polarity parameters (Δ𝑓) with Stokes shifts .
Methodological Insights from Evidence
- Synthetic challenges : Bromine at the 5-position can sterically hinder coupling reactions; using MEM (2-methoxyethoxymethyl) protecting groups improves regioselectivity .
- Data interpretation : Anticancer SAR studies require parallel testing of normal and cancer cells to exclude nonspecific cytotoxicity .
- Crystallography : Intermolecular C–H⋯N interactions in crystal structures inform design of derivatives with improved solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
